PL-100

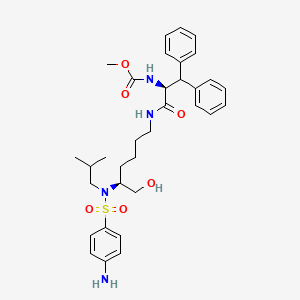

Description

Properties

IUPAC Name |

methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLFXYLXBBCPS-IZEXYCQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612547-11-2 | |

| Record name | PPL-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPL-100 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PPL-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tinosorb S: A Comprehensive Technical Guide to its UV Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® S, chemically known as Bemotrizinol or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly efficient, oil-soluble, broad-spectrum ultraviolet (UV) filter. Its ability to absorb a wide range of UV radiation, encompassing both UVA and UVB regions, coupled with its exceptional photostability, has established it as a cornerstone ingredient in modern sunscreen and skincare formulations. This technical guide provides an in-depth analysis of the UV absorption spectrum of Tinosorb S, detailed experimental protocols for its characterization, and a summary of its key photophysical properties.

Physicochemical Properties

| Property | Value | Reference |

| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | [1] |

| Chemical Name | 2,4-bis-[[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine | |

| CAS Number | 187393-00-6 | |

| Molecular Formula | C₃₈H₄₉N₃O₅ | |

| Molecular Weight | 627.8 g/mol | |

| Physical Form | Light yellow powder | |

| Solubility | Oil-soluble | [1] |

UV Absorption Spectrum and Properties

Tinosorb S is distinguished by its broad-spectrum UV absorption, covering the entire UVA and UVB range from approximately 280 nm to 400 nm.[2][3] This comprehensive protection is attributed to its molecular structure, which features two distinct absorption peaks.

| Parameter | Value | Solvent | Reference |

| UVB Absorption Peak (λmax) | ~310 nm | Ethanol | [2][4] |

| UVA Absorption Peak (λmax) | ~340 - 345 nm | Ethanol, 2-Propanol, Acetonitrile | [2][4][5][6] |

| Specific Extinction (E1%, 1cm) | 819 | Ethanol (at 340 nm) | [4] |

| Specific Extinction (E1%, 1cm) | ≥ 790 | 2-Propanol (at 341 nm) | [7] |

| Molar Extinction Coefficient (ε) | 31,000 dm³ mol⁻¹ cm⁻¹ | Acetonitrile (at 309 nm) | [6] |

| Molar Extinction Coefficient (ε) | 36,000 dm³ mol⁻¹ cm⁻¹ | Acetonitrile (at 340 nm) | [6] |

The presence of two absorption maxima, one in the UVB range and another in the UVA II range, ensures effective protection against both the erythemogenic effects of UVB and the deeper penetrating, photoaging effects of UVA radiation.

Photostability

A key attribute of Tinosorb S is its exceptional photostability. Unlike many older organic UV filters that degrade upon exposure to UV radiation, Tinosorb S remains largely intact, ensuring sustained protection. This stability is inherent to its hydroxyphenyl triazine (HPT) chemical structure. Furthermore, Tinosorb S can effectively stabilize other, less photostable UV filters, such as avobenzone, when used in combination.[8]

Experimental Protocol: Determination of UV Absorption Spectrum

The following protocol outlines a standard procedure for determining the UV absorption spectrum of Tinosorb S.

1. Materials and Equipment:

-

Tinosorb S (Bemotrizinol) powder

-

Spectrophotometric grade solvent (e.g., Ethanol, 2-Propanol, or Acetonitrile)

-

Calibrated dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 16 or equivalent)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of Tinosorb S powder (e.g., 10 mg).

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the powder in the chosen solvent and fill the flask to the mark. This creates a stock solution of known concentration (e.g., 100 µg/mL).

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will fall within the linear range of the spectrophotometer's absorbance reading (typically 0.2 - 1.0 AU). For example, a 1:10 dilution of the stock solution would yield a 10 µg/mL solution.

4. Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range of 250 nm to 450 nm.

-

Use the chosen solvent as the blank reference.

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the working solution before filling it.

-

Record the absorbance spectrum of each working solution.

5. Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the specific extinction coefficient (E1%, 1cm) or the molar extinction coefficient (ε) at the λmax values using the Beer-Lambert law:

-

A = εcl

-

Where:

-

A = Absorbance

-

ε = Molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

c = Concentration (in mol L⁻¹)

-

l = Path length of the cuvette (in cm)

-

-

The specific extinction (E1%, 1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette.

-

Experimental Workflow Diagram

Caption: Workflow for determining the UV absorption spectrum of Tinosorb S.

Signaling Pathway and Mechanism of Action

Tinosorb S functions as a chemical sunscreen, meaning it absorbs UV radiation and converts it into a less harmful form of energy, primarily heat. The energy absorption process excites the molecule to a higher energy state. It then rapidly returns to its ground state through non-radiative decay pathways, dissipating the energy as thermal vibrations. This efficient energy conversion process without undergoing chemical degradation is the basis for its high photostability.

Caption: Simplified mechanism of UV energy dissipation by Tinosorb S.

Conclusion

Tinosorb S is a highly effective, photostable, broad-spectrum UV filter with a well-characterized UV absorption profile. Its dual absorption peaks in the UVB and UVA regions provide comprehensive protection against solar radiation. The robust and reproducible methods for determining its UV absorption spectrum, as outlined in this guide, are essential for formulation development and quality control in the pharmaceutical and cosmetic industries. The inherent photostability and ability to stabilize other UV filters make Tinosorb S a critical component in the development of high-SPF, broad-spectrum sunscreens that offer reliable and lasting protection.

References

- 1. ulprospector.com [ulprospector.com]

- 2. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 3. dps.com.mx [dps.com.mx]

- 4. scribd.com [scribd.com]

- 5. honrel.com [honrel.com]

- 6. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemaxcel:Better Chemicals, Better Services, ingredients for pharmaceuticals, food, health and nutrition, personal care and cosmetics, animal health and specialty chemicals [chemaxcel.com]

- 8. Tinosorb S (Bemotrizinol): A Photostable UVA/UVB Sun Filter - PhaMix [phamix.com]

An In-depth Technical Guide to Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, a broad-spectrum ultraviolet (UV) filter.

Chemical Identity and Properties

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, also known by its INCI name, is a high-performance, oil-soluble UV filter. Its chemical structure is characterized by a central triazine ring substituted with methoxyphenyl and two bis-ethylhexyloxyphenol groups.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol] |

| CAS Number | 187393-00-6 |

| Molecular Formula | C₃₈H₄₉N₃O₅ |

| Molecular Weight | 627.8 g/mol |

| Appearance | Light yellow to yellow powder[1] |

| Melting Point | 80-85 °C[2][3] |

| Solubility | Oil-soluble, insoluble in water[4] |

| UV Absorption Maxima (λmax) | Approximately 310 nm and 345 nm[4] |

Mechanism of Action: UV Absorption

Unlike compounds that may interact with biological signaling pathways, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine's primary function is the physical absorption of UV radiation. Upon absorbing UV photons, the molecule transitions to an excited state. It then dissipates this energy primarily as heat, returning to its ground state, ready to absorb another photon. This efficient photochemical process provides broad-spectrum protection against both UVA and UVB radiation. Its high photostability ensures it can undergo this cycle repeatedly without significant degradation.[5][6]

Caption: Mechanism of UV absorption by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT).

Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

The synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine can be achieved through various routes. A common method involves a two-step process: a Friedel-Crafts reaction followed by an alkylation step.

3.1. Synthesis Workflow

Caption: General two-step synthesis workflow for Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

3.2. Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

-

To a reaction vessel, add 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and resorcinol.

-

Add a suitable solvent (e.g., sulfolane) and a Lewis acid catalyst (e.g., aluminum chloride).

-

Heat the reaction mixture to 40-60 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the intermediate product is isolated and purified.

Step 2: Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

-

Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the mixture.

-

Heat the mixture to approximately 100 °C.

-

Slowly add 2-ethylhexyl bromide to the reaction mixture and continue to stir at an elevated temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product is then purified, for example, by column chromatography, to yield the final product.

Analytical Characterization

4.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is commonly used for the quantification and purity assessment of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

Table 2: HPLC Method Parameters

| Parameter | Description |

| Column | RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Ternary gradient of tetrahydrofuran, acetonitrile, and aqueous acetic acid[1] |

| Detector | Diode Array Detector (DAD)[1] |

| Detection Wavelength | 330 nm[1] |

| Internal Standard | Octyl dimethyl para-aminobenzoate (PABA)[1] |

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and structural confirmation of the compound and its impurities.

-

Expected [M+H]⁺ ion: m/z 628.38[5]

4.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum and confirm the UV-filtering capabilities of the molecule.

Table 3: Typical UV-Vis Absorbance Specifications

| Parameter | Specification |

| Absorbance (10 mg/L in 2-propanol, 341 nm, 1 cm path length) | ≥ 0.790 |

| Specific Absorption (1% solution, 1 cm path length) | ≥ 790 |

Efficacy and Safety Data

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is known for its high efficacy and favorable safety profile.

Table 4: Efficacy and Regulatory Information

| Parameter | Details |

| Spectrum of Protection | Broad-spectrum (UVA and UVB)[4] |

| Photostability | Highly photostable; can stabilize other less stable UV filters like avobenzone. |

| Typical Concentration in Sunscreens | Up to 10% in many regions, including the EU and Australia. Not currently FDA-approved in the USA.[7] |

Table 5: Safety Profile

| Parameter | Finding |

| Skin Penetration | Large molecular size limits skin absorption. |

| Endocrine Disruption | Studies have not shown evidence of estrogenic activity. |

| Skin Sensitization | Generally considered to have a low potential for skin irritation and sensitization. |

Conclusion

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is a highly effective and photostable broad-spectrum UV filter with a well-established safety profile. Its chemical properties and mechanism of action make it a valuable ingredient in modern sunscreen formulations. The synthetic routes and analytical methods described in this guide provide a foundation for researchers and professionals working with this important compound.

References

- 1. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. echemi.com [echemi.com]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uk.typology.com [uk.typology.com]

The Discovery and Development of Tinosorb® S: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosorb® S (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), also known as Bemotrizinol, is a highly efficient, photostable, broad-spectrum UV filter developed to address the growing need for comprehensive protection against both UVA and UVB radiation. This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and analytical evaluation of Tinosorb® S, intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction

The detrimental effects of ultraviolet (UV) radiation on human skin, including erythema, premature aging, and an increased risk of skin cancer, have driven the demand for effective photoprotective agents. Tinosorb® S, developed by Ciba Specialty Chemicals (now part of BASF), emerged as a significant advancement in UV filter technology.[1] It belongs to the class of hydroxyphenyl-triazines (HPTs), which are known for their exceptional photostability. This document outlines the key scientific and technical aspects of Tinosorb® S, from its chemical synthesis to its performance in sunscreen formulations.

Physicochemical Properties and Specifications

Tinosorb® S is an oil-soluble, slightly yellowish powder.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | [4] |

| Chemical Name | 2,4-bis-[[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine | |

| CAS Number | 187393-00-6 | [2] |

| Molecular Formula | C₃₈H₄₉N₃O₅ | |

| Molecular Weight | 627.8 g/mol | |

| Appearance | Light yellow powder | [2] |

| Solubility | Oil-soluble | [2][5] |

| Absorption Maxima (λmax) | ~310 nm (UVB) and ~343 nm (UVA) | [6] |

| Specific Absorption (E1%, 1cm) at 341 nm in 2-Propanol | min. 790 | |

| Molar Extinction Coefficient (ε) at 340 nm in Acetonitrile | 36,000 L·mol⁻¹·cm⁻¹ | [7][8] |

Synthesis and Characterization

Synthesis Pathway

The synthesis of Tinosorb® S (Bemotrizinol) is a multi-step process. A common route involves the reaction of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with 2-ethylhexyl bromide.[8][9]

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of Tinosorb® S:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide (DMF).[9]

-

Heating: Raise the temperature of the mixture to 100°C.[9]

-

Addition of Alkylating Agent: While refluxing and stirring for 30 minutes, add 46.35 g (0.24 mol) of a DMF solution containing 2-ethylhexyl bromide at a uniform rate over 1 hour.[9]

-

Reaction Monitoring: Continue to reflux and stir at 100°C after the addition is complete. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, stop stirring and allow the mixture to cool to room temperature. Filter the mixture.

-

Extraction: Add ethyl acetate to the filtrate for extraction. Wash the organic phase with a saturated brine solution.

-

Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and then remove the solvent from the filtrate by rotary evaporation to obtain the crude product as a colorless, transparent oil.[9]

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield high-purity Tinosorb® S.

Characterization Data

The structure and purity of the synthesized Tinosorb® S are confirmed using various analytical techniques.

| Technique | Key Observations | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 13.28 (s, 2H, -OH), 8.34-8.28 (m, 4H, Ar-H), 7.23 (dt, 2H, Ar-H), 6.67 (dd, 1H, Ar-H), 6.57 (d, 1H, Ar-H), 6.54 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 3.97 (d, 4H, -OCH₂-), 3.91 (s, 3H, -OCH₃), 1.71 (q, 2H, -CH-), 1.42-1.39 (m, 16H, -CH₂-), 0.90-0.85 (t, 12H, -CH₃) | [8][10] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.37, 165.74, 164.72, 164.01, 161.96, 130.72, 114.46, 108.63, 108.33, 103.78, 101.83, 70.83, 55.59, 39.24, 30.47, 29.02, 23.82, 23.03, 14.09, 11.10 | [10] |

| FTIR (ATR) | Peaks around 1570 cm⁻¹ (C=N stretching of the triazine ring), 1550-850 cm⁻¹ (C-C stretching and C-O-C of ether), 2000-2600 cm⁻¹ (C=C of benzene rings), and 2500-4000 cm⁻¹ (-OH stretching). | [7] |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₃₈H₄₉N₃O₅: 627.37 [M]⁺; found: 628.83 [M+H]⁺. | [7][8] |

Mechanism of Action and Photostability

Tinosorb® S functions as a chemical sunscreen by absorbing UV radiation and converting it into less harmful thermal energy.[1] This process involves the absorption of a photon, leading to an excited electronic state, followed by rapid, non-radiative decay back to the ground state, releasing energy as heat. This efficient energy dissipation mechanism contributes to its exceptional photostability.

Studies have shown that Tinosorb® S is highly photostable, with over 98% of the compound remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[5] This inherent stability not only ensures long-lasting protection but also allows Tinosorb® S to stabilize other, less photostable UV filters, such as avobenzone.[2][11][12]

Efficacy and Performance Data

In Vitro and In Vivo Efficacy

The efficacy of a sunscreen is primarily determined by its Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF). Tinosorb® S demonstrates high efficacy in both the UVB and UVA regions.

| Concentration of Tinosorb® S | Test Method | SPF | UVA-PF | Reference |

| 5.65% | In vivo | ~9 | ~5 | N/A |

| 10% (max. EU concentration) | In vitro (BASF Simulator) | ~20 | ~14.5 | [13] |

Synergistic Effects

Tinosorb® S exhibits a synergistic effect when combined with other UV filters, leading to a greater than additive increase in SPF and UVA-PF. This is particularly notable in combinations with avobenzone, where Tinosorb® S helps to photostabilize avobenzone, and with UVB filters like octinoxate.[11][14]

| UV Filter Combination | Ratio | Observed Effect | Reference |

| Tinosorb® S + Avobenzone | 0.3:1.0 to 0.8:1.0 | Enhanced photostability and sustained SPF and UVA protection. | [11][15] |

| Tinosorb® S + Ethylhexyl Methoxycinnamate (Octinoxate) | N/A | Photoprotective properties towards the combination. | [11] |

| Tinosorb® S + Octocrylene + Avobenzone + Uvinul T150 + Mexoryl SX + Mexoryl XL | 0.5:1.2:1.0:0.6:0.4:0.6 | Synergistic increase in SPF. | [15] |

Experimental Protocols for Efficacy Testing

In Vitro SPF Determination (ISO 24443:2021)

This method provides a standardized in vitro procedure to assess the UVA protection of a sunscreen product.

-

Substrate Preparation: Use a polymethylmethacrylate (PMMA) plate with a roughened surface to mimic the skin's topography.

-

Sample Application: Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2.0 mg/cm².

-

Equilibration: Allow the film to equilibrate for 15 minutes in the dark.

-

Initial Transmittance Measurement: Measure the initial UV transmittance of the sample using a spectrophotometer equipped with an integrating sphere.

-

UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.

-

Final Transmittance Measurement: Measure the UV transmittance of the irradiated sample.

-

Calculation: Calculate the in vitro SPF and UVA-PF using the measured transmittance data and standardized equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum.

In Vivo SPF Determination (ISO 24444:2019)

This is the "gold standard" method for determining the SPF of a sunscreen product on human skin.

-

Subject Selection: Recruit healthy adult volunteers with skin types I, II, or III according to the Fitzpatrick scale.

-

Test Sites: Define test sites on the subjects' backs.

-

Sunscreen Application: Apply the sunscreen product to the designated test sites at a concentration of 2.0 mg/cm².[6][16]

-

Unprotected Control: Leave an adjacent area of skin untreated as an unprotected control.

-

UV Exposure: After a 15-30 minute waiting period, expose both the protected and unprotected skin areas to a series of increasing doses of UV radiation from a solar simulator.[6]

-

Erythema Assessment: 16 to 24 hours after UV exposure, a trained evaluator visually assesses the skin for the presence of erythema (redness).[6]

-

MED Determination: The Minimal Erythemal Dose (MED) is determined for both the protected (MEDp) and unprotected (MEDu) skin. The MED is the lowest UV dose that produces the first perceptible, unambiguous redness.[17]

-

SPF Calculation: The SPF is calculated as the ratio of the MEDp to the MEDu (SPF = MEDp / MEDu).[17]

Conclusion

Tinosorb® S (Bemotrizinol) represents a cornerstone of modern sunscreen technology. Its broad-spectrum UV absorption, exceptional photostability, and synergistic effects with other UV filters make it a highly valuable ingredient for formulating effective and reliable sun protection products. The detailed synthesis, characterization, and evaluation methods outlined in this guide provide a comprehensive resource for scientists and researchers working to advance the field of photoprotection. As research continues, Tinosorb® S will likely remain a key component in the development of next-generation sun care formulations.

References

- 1. Tinosorb S-Application in sunscreen_Chemicalbook [chemicalbook.com]

- 2. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Explained + Products) [incidecoder.com]

- 3. scribd.com [scribd.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 6. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]

- 7. researchgate.net [researchgate.net]

- 8. periodicos.ufms.br [periodicos.ufms.br]

- 9. Bemotrizinol synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Bemotrizinol | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP2934430A1 - Sunscreen compositions having synergistic combination of uv filters - Google Patents [patents.google.com]

- 16. assets.ctfassets.net [assets.ctfassets.net]

- 17. The variability of in vivo sunscreen sun protection factor values - PMC [pmc.ncbi.nlm.nih.gov]

Bemotrizinol (CAS: 187393-00-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a broad-spectrum ultraviolet (UV) filter, is a key component in modern sun care formulations. This technical guide provides an in-depth overview of its core attributes, including its physicochemical properties, mechanism of action, photostability, and safety profile. Detailed methodologies for key analytical and clinical studies are presented to support research and development activities. This document aims to be a comprehensive resource for scientists and professionals engaged in the formulation and evaluation of sunscreen products.

Introduction

Bemotrizinol, marketed under trade names such as Tinosorb S and Escalol S, is a highly efficient, oil-soluble organic UV filter.[1][2] Its chemical structure, a 2,4-bis(2-hydroxyphenyl)-6-phenyl-1,3,5-triazine derivative, allows for the absorption of a wide range of UV radiation, encompassing both UVA and UVB spectra.[3] A key advantage of Bemotrizinol is its exceptional photostability, which not only ensures its sustained efficacy upon sun exposure but also allows it to stabilize other, less stable UV filters like avobenzone.[2] This guide delves into the technical specifications and experimental validation of Bemotrizinol, providing a robust resource for its application in dermatological and cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bemotrizinol is fundamental for formulation development and quality control. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine | [3] |

| CAS Number | 187393-00-6 | [3] |

| Molecular Formula | C₃₈H₄₉N₃O₅ | [3] |

| Molecular Weight | 627.81 g/mol | [4] |

| Appearance | Light yellow to yellow powder | [1] |

| Melting Point | 83-85 °C | [5] |

| Solubility | Oil-soluble, insoluble in water | [1][2] |

| UV Absorption Maxima (λmax) | 310 nm (UVB) and 343 nm (UVA) | [1] |

Mechanism of Action

Bemotrizinol's primary function is the absorption of UV radiation, thereby preventing it from penetrating the skin and causing cellular damage. The absorbed UV energy is then dissipated as harmless heat. This process is highly efficient and, due to the molecule's stable structure, does not lead to significant degradation of the filter itself.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Bemotrizinol.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is for the quantitative determination of Bemotrizinol in raw materials and finished formulations.

-

Instrumentation:

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Sample Solution Preparation (for a cream formulation):

-

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (intra-day and inter-day), selectivity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][6]

dot

Clinical Pharmacokinetic Evaluation (Based on NCT04355286)

This protocol outlines a study to assess the systemic absorption of Bemotrizinol under maximal use conditions.[7]

-

Study Design:

-

Objectives:

-

Procedure:

-

Screening Period: 30 days.[7]

-

Treatment Period: 4 days (Days 1-4). Subjects are admitted to a clinical research unit.[7]

-

Application: A topical sunscreen formulation with 6% Bemotrizinol is applied four times daily at 0, 2, 4, and 6 hours after the first application.[7]

-

Blood Sampling: Blood samples are collected for the determination of plasma concentrations of Bemotrizinol from before the first application up to 264 hours after the first application.[7]

-

Follow-up: Subjects return for follow-up visits on Days 8 and 12.[7]

-

-

Analysis:

-

Plasma concentrations of Bemotrizinol are measured using a validated bioanalytical method.

-

Photoallergic Potential Assessment (Based on NCT05254912)

This study evaluates the potential of Bemotrizinol to induce a photoallergic response.[8]

-

Study Design:

-

Evaluation of a sunscreen oil with 6% Bemotrizinol and 10% ethanol as a penetration enhancer compared to a vehicle control and Bemotrizinol in petrolatum.[8]

-

-

Procedure:

-

Minimal Erythema Dose (MED) Determination: Each subject's MED is determined on the lower back.[8]

-

Induction Phase:

-

Test materials are applied to designated patches and affixed to both sides of the back for approximately 24 hours.[8]

-

One side is designated for irradiation, and the other serves as a treated, non-irradiated control.[8]

-

After patch removal, the irradiation sites are exposed to solar simulated light at two times the individual's MED.[8]

-

-

Challenge Phase:

-

Approximately 10 to 21 days after the last induction application, duplicate patches are applied to previously unexposed sites.[9]

-

After 24 hours, the patches are removed, and the test sites on one side are irradiated with a non-erythrogenic dose of UVA radiation (10 J/cm²).

-

The other side serves as a non-irradiated control.[9]

-

-

Evaluation:

-

Skin reactions are evaluated at 24 and 48 hours post-irradiation using an erythema grading scale.[10]

-

-

Safety and Efficacy

Safety Profile

Bemotrizinol has a favorable safety profile. Studies have shown that it does not cause sensitization, photo-irritation, or photosensitization.[1] It is not genotoxic and exhibits low penetration through human skin (<0.1%).[1] Furthermore, in vitro studies have indicated that Bemotrizinol does not have estrogenic or androgenic activity.[2]

| Safety Endpoint | Result | Reference |

| Phototoxicity in humans | Not phototoxic | [1] |

| Photoallergenicity in humans | Not photoallergenic | [1] |

| Skin Sensitization | Not a sensitizer | [1] |

| Genotoxicity | Not genotoxic | [1] |

| Dermal Penetration (in vitro) | <0.1% | [1] |

| Estrogenic/Androgenic Activity (in vitro) | No significant activity | [2] |

Efficacy

Bemotrizinol is a highly effective broad-spectrum UV absorber, covering the full UVA and UVB range.[1] It demonstrates remarkable photostability, with 98.4% remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[1] A key feature of Bemotrizinol is its synergistic effect with other UV filters, enhancing the Sun Protection Factor (SPF) of formulations.[1]

Regulatory Status

Bemotrizinol has been approved for use in sunscreens in the European Union since 2000, as well as in other regions including Australia, China, Korea, and Taiwan, with a maximum permitted concentration of 10%.[11] In the United States, an OTC Monograph Order Request (OMOR) was submitted to the FDA in October 2024, with a potential decision on its approval as a Generally Recognized as Safe and Effective (GRASE) ingredient expected by March 2026.[12]

Conclusion

Bemotrizinol (CAS: 187393-00-6) is a well-characterized, high-performance broad-spectrum UV filter with a strong safety and efficacy profile. Its exceptional photostability and synergistic properties make it an invaluable ingredient in the development of advanced sun care products. The detailed experimental protocols provided in this guide offer a practical resource for researchers and formulators working with this key sunscreen active. As regulatory approval expands, Bemotrizinol is poised to play an increasingly important role in protecting skin from the harmful effects of UV radiation.

References

- 1. Bemotrizinol - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine [vinnerlabs.com]

- 2. Bemotrizinol: What is it & Benefits in Sunscreen | Software [skin.software]

- 3. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine - Descrizione [tiiips.com]

- 4. Bemotrizinol synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Bemotrizinol and the Potential of an Updated FDA Monograph [inspecsolutions.com]

Bemotrizinol: A Deep Dive into Pharmacokinetics and Skin Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemotrizinol (Tinosorb S) is a highly effective, broad-spectrum ultraviolet (UV) filter widely utilized in modern sunscreen formulations. Its large molecular size and lipophilic nature are key to its excellent safety profile, which is characterized by minimal skin penetration. This technical guide provides a comprehensive overview of the pharmacokinetics and skin penetration of bemotrizinol, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. The data presented herein is crucial for formulation development, safety assessment, and regulatory submissions.

Pharmacokinetic Profile of Bemotrizinol

The pharmacokinetic properties of bemotrizinol are defined by its high molecular weight (627.8 g/mol ) and lipophilicity (log P > 8), which collectively limit its systemic absorption.

Absorption

Studies have consistently demonstrated that bemotrizinol exhibits very low percutaneous absorption. Following topical application, the majority of the compound remains on the surface of the stratum corneum or within the upper layers of the skin.

Distribution, Metabolism, and Excretion

Due to the negligible systemic absorption, the distribution, metabolism, and excretion of topically applied bemotrizinol are not considered to be of toxicological concern. The small amounts that may potentially reach systemic circulation are expected to be metabolized and excreted via standard pathways for xenobiotics.

Quantitative Data on Skin Penetration

The following tables summarize key quantitative findings from various studies on the skin penetration of bemotrizinol.

Table 1: In Vitro Percutaneous Absorption of Bemotrizinol

| Formulation Base | Skin Type | Applied Dose (µg/cm²) | Study Duration (h) | % of Applied Dose in Receptor Fluid | % of Applied Dose in Skin | Reference |

| O/W Emulsion | Human | 1000 | 24 | < 0.1 | 1.4 - 2.5 | |

| O/W Emulsion | Porcine | 2000 | 6 | Not Detected | 0.82 | |

| Various | Porcine | 500 | 24 | 0.02 - 0.06 | 1.1 - 4.7 |

Table 2: In Vivo Skin Distribution of Bemotrizinol

| Method | Skin Layer | Concentration/Amount | Study Population | Reference |

| Tape Stripping | Stratum Corneum | Majority of applied dose | Human Volunteers | |

| Biopsy | Epidermis | Trace amounts | Human Volunteers | |

| Biopsy | Dermis | Generally not detected | Human Volunteers |

Key Experimental Protocols

The following sections detail the methodologies commonly employed to assess the skin penetration of bemotrizinol.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for evaluating the percutaneous absorption of cosmetic ingredients.

-

Membrane: Excised human or porcine skin is used as the membrane. The skin is typically dermatomed to a thickness of 200-500 µm.

-

Apparatus: Static or flow-through Franz diffusion cells are utilized.

-

Formulation Application: A precise amount of the test formulation (e.g., 2 mg/cm²) is applied to the epidermal surface of the skin.

-

Receptor Fluid: The receptor compartment is filled with a fluid that mimics physiological conditions and ensures sink conditions, such as phosphate-buffered saline with a solubilizing agent (e.g., 6% PEG-20 oleyl ether).

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.

-

Analysis: At the end of the study, the skin surface is washed to remove unabsorbed formulation. The stratum corneum is removed by tape stripping, and the remaining epidermis and dermis are separated. The amount of bemotrizinol in the receptor fluid, skin layers, and surface wash is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

In Vivo Tape Stripping

This method is used to determine the distribution of a topically applied substance within the stratum corneum.

-

Application: The formulation is applied to a defined area on the forearm of human volunteers.

-

Removal: After a specified time, the treated area is serially stripped using adhesive tape. Each tape strip removes a layer of the stratum corneum.

-

Extraction: The bemotrizinol is extracted from each tape strip using a suitable solvent.

-

Quantification: The amount of bemotrizinol on each tape strip is quantified by HPLC or LC-MS/MS, allowing for the determination of its concentration gradient through the stratum corneum.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Skin Penetration

The following diagram illustrates the typical workflow for an in vitro skin penetration study using Franz diffusion cells.

Caption: Workflow for In Vitro Skin Penetration Analysis.

Logical Framework for Bemotrizinol's Dermal Interaction

This diagram outlines the logical progression of bemotrizinol's interaction with the skin following topical application.

Caption: Bemotrizinol's Interaction with Skin Layers.

Conclusion

An In-Depth Technical Guide to the Environmental Fate of Tinosorb S (Bemotrizinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb S, chemically known as Bemotrizinol (Bis-ethylhexyloxyphenol methoxyphenyl triazine), is a highly effective, photostable, broad-spectrum UV filter widely used in sunscreen and other personal care products to provide protection against both UVA and UVB radiation.[1][2] As a key ingredient in formulations designed for sun protection, understanding its environmental fate is crucial for a comprehensive assessment of its overall safety profile. This technical guide provides a detailed overview of the current scientific knowledge regarding the environmental persistence, degradation, bioaccumulation, and ecotoxicity of Tinosorb S.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Tinosorb S is a large, hydrophobic molecule with very low water solubility, which significantly influences its distribution and fate in the environment.[1][3]

| Property | Value | OECD Guideline | Reference |

| Molecular Formula | C₃₈H₄₉N₃O₅ | - | [4] |

| Molecular Weight | 627.8 g/mol | - | [1][4] |

| Appearance | Light yellow powder | - | [4] |

| Melting Point | 80.4 °C | OECD 102 | [3] |

| Boiling Point | >400 °C at 101.3 kPa | OECD 103 | [3] |

| Density | 1.17 g/cm³ at 20.4 °C | OECD 109 | [5] |

| Vapor Pressure | 5.9 x 10⁻²⁰ kPa at 25 °C (calculated) | OECD 104 | [3] |

| Water Solubility | < 1.4 x 10⁻⁵ g/L at 20 °C | OECD 105 | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | > 6 (estimated) | - | [6] |

| Dissociation Constant (pKa) | Not dissociated in the environmentally relevant pH range (5-8) | OECD 112 | [6] |

Table 1: Physicochemical Properties of Tinosorb S (Bemotrizinol)

Environmental Fate and Pathways

The environmental fate of Tinosorb S is characterized by its strong affinity for particulate matter and its resistance to certain degradation processes.

Transport and Distribution

Due to its high hydrophobicity and low water solubility, Tinosorb S exhibits a strong tendency to adsorb to organic matter in soil and sediment.[1][7] This property leads to its efficient removal from the water column and accumulation in sludge during wastewater treatment processes.[1][7] Consequently, its mobility in soil is low, reducing the likelihood of leaching into groundwater.[1] In aquatic environments, it is expected to be predominantly associated with suspended solids and sediments.[1]

Environmental transport pathways of Tinosorb S.

Degradation

Photodegradation: Tinosorb S is designed to be highly photostable to ensure its efficacy as a UV filter.[2] Studies have shown its remarkable stability under UV radiation.[2]

Hydrolysis: Tinosorb S does not contain hydrolyzable functional groups and is not expected to undergo hydrolysis in the aquatic environment.[3]

Degradation by Disinfectants: While photolytically stable, Tinosorb S can be degraded by chemical oxidants used in water treatment. A study on its degradation by sodium hypochlorite (a common disinfectant) identified nineteen degradation byproducts (DBPs).[7][8] The primary degradation pathway involves the cleavage of the ether linkages and modifications to the phenol and triazine rings.[7][8]

Simplified degradation pathway of Tinosorb S by sodium hypochlorite.

Current data suggests that Tinosorb S is not readily biodegradable.[6] Studies on its inherent biodegradability are limited, and specific biodegradation pathways have not been fully elucidated. Its complex structure and low water solubility likely hinder microbial degradation.

Bioaccumulation

Ecotoxicity

Comprehensive ecotoxicological studies have indicated that Tinosorb S poses a low risk to a variety of aquatic and terrestrial organisms.[1] No acute or chronic toxicity has been observed at concentrations relevant to or even significantly exceeding predicted environmental concentrations.[1]

| Organism | Test Type | Endpoint | Value (mg/L or mg/kg) | OECD Guideline | Reference |

| Fish | Acute | LC50 (96h) | > 100 | OECD 203 | [6] |

| Daphnia magna | Acute | EC50 (48h) | > 100 | OECD 202 | [6] |

| Algae | Growth Inhibition | EC50 (72h) | > 100 | OECD 201 | [6] |

| Earthworm (Eisenia fetida) | Acute | LC50 (14d) | > 1000 mg/kg soil | OECD 207 | [6] |

| Soil Microorganisms | Nitrogen Transformation | - | No significant effect | OECD 216 | [1] |

| Sediment Organisms | Chronic | NOEC | > 1000 mg/kg sediment | OECD 218 | [1] |

Table 2: Summary of Ecotoxicity Data for Tinosorb S (Bemotrizinol) (Note: Specific quantitative values from the primary studies were not consistently available in the reviewed literature; the values presented are based on summary statements in risk assessments.)

Experimental Protocols

Detailed experimental protocols for the assessment of the environmental fate of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The studies cited in this guide have generally followed these standardized methods.

Physicochemical Properties

-

Water Solubility (OECD 105): The column elution method is typically used for substances with low solubility like Tinosorb S.[3]

-

Partition Coefficient (Log K_ow_) (OECD 107/117/123): Due to the high lipophilicity, the HPLC method (OECD 117) or slow-stirring method (OECD 123) are more suitable than the shake-flask method (OECD 107).

-

Vapor Pressure (OECD 104): For substances with very low vapor pressure, estimation methods or specialized experimental techniques are employed.[3]

Degradation Studies

-

Ready Biodegradability (OECD 301): A suite of methods (e.g., Closed Bottle Test, CO₂ Evolution Test) are used to assess the potential for rapid and complete biodegradation.[6]

-

Inherent Biodegradability (OECD 302): Tests like the Zahn-Wellens test are used to evaluate the ultimate biodegradability under favorable conditions.

-

Degradation with Sodium Hypochlorite: A detailed protocol can be found in the study by Chiavola et al. (2025).[7] The general workflow involves reacting Tinosorb S with sodium hypochlorite, followed by quenching the reaction, extracting the degradation products, and identifying them using chromatographic and spectroscopic techniques (HPLC, GC-MS, NMR).[7]

Experimental workflow for Tinosorb S degradation by sodium hypochlorite.

Ecotoxicity Testing

-

Acute Fish Toxicity (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours, and the LC50 (lethal concentration for 50% of the population) is determined.[6]

-

Acute Daphnia Immobilization (OECD 202): Daphnids are exposed for 48 hours, and the EC50 (effective concentration to immobilize 50% of the population) is calculated.[6]

-

Algal Growth Inhibition (OECD 201): Algal cultures are exposed for 72 hours, and the EC50 for growth inhibition is determined.[6]

-

Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to treated soil for 14 days to determine the LC50.[6]

-

Sediment-Water Chironomid Toxicity (OECD 218): Chironomid larvae are exposed to spiked sediment for 28 days to assess effects on emergence and development.[1]

Bioaccumulation

-

Bioaccumulation in Fish (OECD 305): This guideline describes methods for determining the bioconcentration factor (BCF) in fish through aqueous or dietary exposure.

Analytical Methods for Environmental Samples

The detection and quantification of Tinosorb S in environmental matrices like water and sediment require sensitive analytical methods due to its low concentrations and complex sample matrix.

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is a common technique to concentrate Tinosorb S from water samples.

-

Sediment/Sludge: Soxhlet extraction or pressurized liquid extraction (PLE) with appropriate organic solvents is typically used.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the analysis of Tinosorb S.[9][10][11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.[7]

Conclusion

Based on the available scientific data, Tinosorb S (Bemotrizinol) is characterized by low water solubility, high hydrophobicity, and strong adsorption to soil and sediment. It is highly photostable but can be degraded by chemical oxidation. While not readily biodegradable, its low bioavailability and large molecular size contribute to a low potential for bioaccumulation. Ecotoxicological studies have consistently shown a lack of acute and chronic toxicity to a wide range of environmental organisms. Therefore, under current usage patterns, Tinosorb S is considered to pose a low risk to the environment.[1] Further research into its long-term fate and potential for biodegradation under various environmental conditions would provide an even more complete understanding of its environmental profile.

References

- 1. Bemotrizinol | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 3. Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. us.typology.com [us.typology.com]

- 6. www2.mst.dk [www2.mst.dk]

- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 8. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 9. helcom.fi [helcom.fi]

- 10. uk.typology.com [uk.typology.com]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. research-portal.uu.nl [research-portal.uu.nl]

A Technical Guide to Bemotrizinol's Core Function in Preventing Free Radical Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), commercially known as Tinosorb S, is a high-performance, oil-soluble organic UV filter renowned for its broad-spectrum protection and exceptional photostability. Its primary role in preventing the formation of free radicals is not through direct chemical scavenging but by preemptively absorbing the inciting energy—ultraviolet radiation (UVR). By efficiently converting high-energy UV photons into harmless thermal energy, Bemotrizinol blocks the initial step of the free radical cascade induced by sun exposure. This document provides a detailed examination of this mechanism, supported by spectroscopic data, photostability metrics, relevant experimental protocols, and visualizations of the underlying pathways.

The Genesis of Cutaneous Free Radicals: The Role of UV Radiation

Exposure to solar UV radiation is the principal environmental driver of oxidative stress in the skin. UV photons, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, are absorbed by endogenous chromophores within skin cells (e.g., DNA, melanin precursors, urocanic acid). This absorption elevates the chromophores to an excited state, leading to the generation of reactive oxygen species (ROS), or free radicals, through two primary photosensitization mechanisms.[1]

-

Type I Reactions: The excited chromophore directly reacts with a substrate, like a lipid or protein, through electron or hydrogen transfer, creating free radicals.

-

Type II Reactions: The excited chromophore transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent non-radical ROS.

These initial ROS trigger a cascade of further radical production, leading to lipid peroxidation, protein carbonylation, and DNA damage—hallmarks of oxidative stress that underpin photoaging and carcinogenesis.[1][2]

Bemotrizinol's Primary Protective Mechanism: Photon Interception and Energy Dissipation

Bemotrizinol's core function is to act as a primary barrier, preventing UV photons from ever reaching endogenous chromophores. It achieves this through its molecular structure, which is optimized for absorbing a wide range of UV energy and dissipating it safely.

Broad-Spectrum UV Absorption

Bemotrizinol is a true broad-spectrum absorber, covering the full UVB and UVA spectrum.[3][4][5][6] Its absorption profile features two distinct peaks, ensuring high efficacy across the most damaging wavelengths.[6][7] This comprehensive absorption is the first and most critical step in preventing free radical formation.[3][4][8]

The Mechanism of Photostability: Efficient Energy Transduction

Upon absorbing a UV photon, the Bemotrizinol molecule enters a high-energy excited state. Unlike less stable filters that may degrade and generate free radicals themselves, Bemotrizinol undergoes an extremely rapid and efficient process of photo-induced tautomerism.[9] The absorbed energy is quickly converted into vibrational energy and released as harmless, low-level heat.[10][11][12] This internal conversion cycle is exceptionally fast (on the order of picoseconds), which means the molecule returns to its ground state intact and ready to absorb another photon.[9]

This intrinsic photostability is a key factor in its protective role. It ensures:

-

Sustained Protection: The filter does not degrade under sun exposure, providing reliable, long-lasting protection.[13][14]

-

No Filter-Derived Radicals: The energy dissipation pathway does not involve bond-breaking or reactions with oxygen, thus avoiding the generation of free radicals from the filter itself.[9][10]

Quantitative Data and Physicochemical Properties

The efficacy of Bemotrizinol is underpinned by its specific physicochemical and spectroscopic properties, which are summarized below.

Table 1: Physicochemical and Spectroscopic Properties of Bemotrizinol

| Property | Value | Reference(s) |

| Chemical Name | 2,2′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol} | [7] |

| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | [7] |

| CAS Number | 187393-00-6 | [7] |

| Molecular Formula | C₃₈H₄₉N₃O₅ | [3] |

| Solubility | Oil-soluble | [3][14] |

| UV Absorption Range | ~280 - 400 nm | [3][4][6] |

| Absorption Peaks (λmax) | 310 nm (UVB) and 340 nm (UVA) | [6][7] |

Table 2: Photostability of Bemotrizinol

| Parameter | Finding | Reference(s) |

| Chemical Integrity after UV Exposure | 98.4% of the compound remains intact after exposure to 50 Minimal Erythemal Doses (MEDs). | [6][7] |

| Stabilizing Effect | Photostabilizes other less stable UV filters, such as Avobenzone. | [7][15] |

Secondary Protective Mechanisms

While photon absorption is its primary role, Bemotrizinol's photophysical properties also contribute to preventing ROS formation through secondary mechanisms, namely the avoidance of triplet state formation and potential quenching of excited species.

Triplet State Quenching Avoidance

The formation of a molecule's triplet excited state is a key step in Type II photosensitization, which generates singlet oxygen.[16] Because Bemotrizinol’s internal conversion to dissipate energy as heat is so rapid, it effectively outcompetes the intersystem crossing process required to form the triplet state. This kinetic advantage means Bemotrizinol itself does not become a photosensitizer, thereby avoiding a major pathway for free radical generation.

Singlet Oxygen and Free Radical Quenching

Quenching refers to the deactivation of a reactive species through interaction. While Bemotrizinol is not primarily classified as a chemical scavenger in the same way as antioxidants like Vitamin C or E, its robust molecular structure is not prone to oxidation.[17][18] Some studies suggest that UV filters can participate in the quenching of singlet oxygen or excited state triplets generated by other molecules.[16] However, for Bemotrizinol, this is a secondary benefit; its overwhelming contribution is preventing the formation of these species in the first place.

Key Experimental Protocols

The assessment of a compound's ability to prevent UV-induced damage involves standardized in vitro methodologies. Below are detailed protocols relevant to quantifying the primary functions of Bemotrizinol.

Protocol: In Vitro Sun Protection Factor (SPF) Determination

This method quantifies the UV-absorbing efficacy of a final formulation containing Bemotrizinol.

-

Objective: To measure the spectral absorbance of a sunscreen product and calculate its SPF value in vitro.

-

Materials: UV-Vis spectrophotometer with an integrating sphere, polymethylmethacrylate (PMMA) plates, precision balance, positive displacement pipette or syringe.

-

Methodology:

-

Sample Preparation: Prepare a sunscreen formulation containing a known concentration of Bemotrizinol.

-

Substrate Application: Apply the formulation to a PMMA plate at a precise concentration, typically 1.2 to 1.4 mg/cm².[19] The plate's roughened surface mimics the skin's topography.

-

Film Distribution: Spread the sample evenly across the plate surface using a gloved finger for a standardized period to ensure a homogenous film.

-

Equilibration: Allow the film to dry and equilibrate in the dark for at least 15 minutes.

-

Spectrophotometric Measurement: Place the PMMA plate in the spectrophotometer. Measure the spectral transmittance at multiple points on the plate across the UV spectrum (290-400 nm) at 1 nm intervals.[20] A blank, untreated PMMA plate is used as a reference.

-

SPF Calculation: The SPF value is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar irradiance spectrum (I(λ)) with the measured absorbance of the product (A(λ)): SPF = [∫ E(λ)I(λ)dλ] / [∫ E(λ)I(λ)10^(-A(λ))dλ]

-

-

Data Analysis: The mean SPF from multiple plates and multiple readings per plate is reported, providing a quantitative measure of the product's photoprotective efficacy.

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

This assay would be used to determine if Bemotrizinol possesses any direct free radical scavenging ability, which is distinct from its UV absorption role.

-

Objective: To measure the capacity of a test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials: UV-Vis spectrophotometer, DPPH stock solution in methanol, test compound (Bemotrizinol) dissolved in a suitable solvent (e.g., ethanol or DMSO), positive controls (e.g., Ascorbic Acid, Trolox).

-

Methodology:

-

Preparation of Reagents: Prepare a working solution of DPPH in methanol, which has a characteristic deep purple color and a maximum absorbance around 517 nm.[21]

-

Sample Preparation: Prepare a series of dilutions of the Bemotrizinol solution.

-

Reaction: In a 96-well plate or cuvette, add a fixed volume of the DPPH working solution to each dilution of the test compound. Include a control sample containing only the solvent and DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each sample at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the purple color, and thus a decrease in absorbance.[17]

-

-

Data Analysis: The percentage of DPPH scavenging activity is calculated for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[17] This allows for a quantitative comparison of scavenging potency against standards like Vitamin C.

Conclusion

Bemotrizinol's role in preventing free radical formation is definitive and highly effective, operating at the very origin of the photodamage cascade. Its primary mechanism is not direct chemical interaction with ROS but rather the physical interception of UV photons. Through its broad-spectrum absorption and, critically, its exceptional photostability, Bemotrizinol converts damaging UV radiation into harmless heat without degrading.[10][11][13] This prevents the initial energy transfer to skin chromophores that is required to generate ROS. Its ability to stabilize other UV filters and its excellent safety profile, including a lack of estrogenic effects, further solidify its position as a cornerstone ingredient in advanced photoprotective formulations designed to mitigate oxidative stress.[7][15]

References

- 1. Oxidative-Stress-Induced Cellular Toxicity and Glycoxidation of Biomolecules by Cosmetic Products under Sunlight Exposure [mdpi.com]

- 2. Bioactive Compounds for Combating Oxidative Stress in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bemotrizinol | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Understanding The Role Of Bemotrizinol And Iscotrizinol In Broad-Spectrum Protection - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]

- 6. Bemotrizinol - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine [vinnerlabs.com]

- 7. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 8. Bemotrizinol in Sunscreen: The Ingredient Everyone Is Talking About - BFP [shbfpl.com]

- 9. scribd.com [scribd.com]

- 10. skintypesolutions.com [skintypesolutions.com]

- 11. Bemotrizinol: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]

- 12. Tinosorb S-Application in sunscreen_Chemicalbook [chemicalbook.com]

- 13. Photostability Of Bemotrizinol And Iscotrizinol Ensures Long-Lasting Sun Protection - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]

- 14. Bemotrizinol: A New Sunscreen Active Ingredient considered by FDA_Chemicalbook [chemicalbook.com]

- 15. Bemotrizinol: What is it & Benefits in Sunscreen | Software [skin.software]

- 16. Filter-filter interactions. Photostabilization, triplet quenching and reactivity with singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Correlation between Sun Protection Factor and Antioxidant Activity, Phenol and Flavonoid Contents of some Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Formulating Sunscreens with Tinosorb® S for Enhanced Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® S (INCI: Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a highly effective, oil-soluble, broad-spectrum UV filter, renowned for its exceptional photostability and ability to stabilize other, less stable UV absorbers.[1][2][3] It provides comprehensive protection across the entire UVA (320-400 nm) and UVB (280-320 nm) spectrum, with absorption peaks at approximately 310 nm and 340 nm.[1][4] Unlike some chemical UV filters that can degrade upon UV exposure and generate free radicals, Tinosorb® S dissipates absorbed UV energy as harmless heat, maintaining its protective efficacy over time.[1][5] This inherent stability makes it a cornerstone ingredient for formulating high-SPF, broad-spectrum sunscreens with reliable and long-lasting protection.[6]

A key application of Tinosorb® S is its ability to photostabilize other UV filters, most notably Avobenzone (Butyl Methoxydibenzoylmethane), a highly effective UVA absorber that is notoriously photounstable.[7][8][9][10] By quenching the excited triplet state of Avobenzone, Tinosorb® S prevents its photodegradation, thereby ensuring sustained UVA protection in the final formulation.[8][11] These application notes provide quantitative data and detailed protocols for formulating with Tinosorb® S to achieve superior photostability.

Data Presentation: Photostabilizing Efficacy of Tinosorb® S

The following tables summarize the quantitative impact of Tinosorb® S on the photostability of sunscreen formulations containing Avobenzone (AVB) and Ethylhexyl Methoxycinnamate (EHM), two commonly used but photolabile UV filters. The data is adapted from the pivotal study by Chatelain and Gabard (2001).[6]

Table 1: Effect of Tinosorb® S on the Recovery of Avobenzone (AVB) and Ethylhexyl Methoxycinnamate (EHM) After UV Irradiation [6]

| Formulation (UV Filters, % w/w) | % AVB Recovered (after 30 MED UV dose) | % EHM Recovered (after 30 MED UV dose) |

| 5% AVB | 35% | N/A |

| 5% AVB + 2.5% Tinosorb® S | 85% | N/A |

| 5% AVB + 5% Tinosorb® S | 95% | N/A |

| 5% AVB + 10% Tinosorb® S | 98% | N/A |

| 5% AVB + 5% EHM | 25% | 60% |

| 5% AVB + 5% EHM + 2.5% Tinosorb® S | 65% | 75% |

| 5% AVB + 5% EHM + 5% Tinosorb® S | 83% | 88% |

Table 2: Impact of Tinosorb® S on Sun Protection Factor (SPF) and UVA Protection Ratio After UV Irradiation [6]

| Formulation (UV Filters, % w/w) | % Remaining SPF (after 30 MED UV dose) | % Remaining UVA Ratio (after 30 MED UV dose) |

| 5% AVB + 5% EHM | 45% | 35% |

| 5% AVB + 5% EHM + 1% Tinosorb® S | 60% | 50% |

| 5% AVB + 5% EHM + 2.5% Tinosorb® S | 78% | 70% |

| 5% AVB + 5% EHM + 5% Tinosorb® S | 92% | 85% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the photostability of sunscreen formulations.

Protocol 1: In Vitro Photostability Assessment via UV Spectroscopy (Based on ISO 24443)

This protocol outlines the determination of a sunscreen's UVA protection factor (UVA-PF) and its photostability by measuring the change in UV absorbance after irradiation.

Materials and Equipment:

-

UV-Vis Spectrophotometer with an integrating sphere.

-

Solar simulator (Xenon arc source) compliant with ISO 24443 spectral irradiance requirements.

-

Roughened Polymethylmethacrylate (PMMA) plates.

-

Positive displacement pipette or automated syringe for sample application.

-

Glycerine (for blank measurements).

-

Sunscreen formulation for testing.

Methodology:

-

Equipment Calibration: Calibrate the UV spectrophotometer and solar simulator according to manufacturer instructions and ISO 24443 standards.[12][13][14]

-

Substrate Preparation: Use roughened PMMA plates as the substrate for the sunscreen film.

-

Blank Measurement: Apply a thin layer of glycerine to a PMMA plate and measure its absorbance as a blank reference.[13]

-

Sample Application: Accurately apply the sunscreen formulation to the PMMA plate at a concentration of 2.0 mg/cm². Spread the sample evenly to create a uniform film.

-

Initial Absorbance Measurement (Pre-irradiation): Place the sunscreen-treated plate in the UV spectrophotometer and measure the initial spectral absorbance from 290 nm to 400 nm at 1 nm increments.[12][13]

-

UV Irradiation: Expose the sunscreen-treated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial UVA-PF of the product.[13]

-

Final Absorbance Measurement (Post-irradiation): After irradiation, remeasure the spectral absorbance of the sunscreen film from 290 nm to 400 nm.[12][13]

-

Data Analysis:

-

Calculate the initial and final UVA-PF values from the absorbance spectra.

-

Determine the percentage of change in UVA-PF to quantify the photostability of the formulation.

-

The Area Under the Curve (AUC) for the UVA and UVB regions can also be calculated before and after irradiation to assess changes in protection.

-

Protocol 2: Quantitative Analysis of UV Filter Content by High-Performance Liquid Chromatography (HPLC)

This protocol describes the method for quantifying the concentration of Tinosorb® S and other UV filters in a sunscreen formulation before and after UV irradiation to determine the extent of photodegradation.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

RP-18 column (e.g., Nucleodur Gravity, 150 x 4.6 mm, 5 µm).[2][3][9]

-

Mobile phase: A ternary gradient mixture of tetrahydrofuran, acetonitrile, and an aqueous solution of acetic acid.[2][3][9]

-

Internal standard (e.g., octyl dimethyl para-aminobenzoate - PABA).[2][4][9]

-

Solvents for sample extraction (e.g., methanol, ethanol).

-

Sunscreen formulation for testing (irradiated and non-irradiated samples).

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of Tinosorb® S and other target UV filters of known concentrations, including the internal standard.

-

Sample Preparation (Non-irradiated):

-

Accurately weigh a known amount of the sunscreen formulation.

-

Extract the UV filters using a suitable solvent (e.g., methanol).

-

Add the internal standard.

-

Filter the solution before injection into the HPLC system.

-

-

Sample Preparation (Irradiated):

-

Apply a known amount of the sunscreen formulation to a suitable substrate (e.g., quartz plates) and irradiate with a defined UV dose as described in Protocol 1.

-

Extract the UV filters from the irradiated substrate using a suitable solvent.

-

Add the internal standard.

-

Filter the solution before injection.

-

-

Chromatographic Analysis:

-

Data Analysis:

-

Generate a calibration curve from the standard solutions.

-

Quantify the concentration of each UV filter in the non-irradiated and irradiated samples by comparing their peak areas to the calibration curve, normalized by the internal standard.

-

Calculate the percentage of recovery for each UV filter after irradiation to determine its photostability.

-

Visualization of Photostabilization Mechanism

The following diagram illustrates the proposed mechanism by which Tinosorb® S photostabilizes Avobenzone.

Caption: Tinosorb® S photostabilization of Avobenzone.

This diagram illustrates how Tinosorb® S intercepts the excited triplet state of Avobenzone, a key intermediate in its photodegradation pathway. Through triplet-triplet energy transfer, Tinosorb® S deactivates the excited Avobenzone, preventing it from undergoing chemical reactions that lead to degradation. Tinosorb® S then safely dissipates this energy as heat, returning to its ground state, ready to absorb more UV radiation or stabilize another molecule.

Conclusion

Tinosorb® S is an indispensable ingredient for formulating modern, high-performance sunscreens. Its inherent photostability and its documented ability to photostabilize other UV filters, particularly Avobenzone, allow for the creation of products with superior, long-lasting broad-spectrum protection. By following standardized testing protocols, researchers and formulators can quantitatively verify the enhanced photostability and efficacy of their sunscreen formulations containing Tinosorb® S, ensuring the development of safe and reliable sun care products for the consumer.

References

- 1. ewg.org [ewg.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A Blocked Diketo Form of Avobenzone: Photostability, Photosensitizing Properties and Triplet Quenching by a Triazine‐derived UVB‐filter | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. scribd.com [scribd.com]

- 8. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Note: In Vitro Sun Protection Factor (SPF) Testing of Bemotrizinol Formulations

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), marketed as Tinosorb® S and Parsol® Shield, is a highly effective, oil-soluble organic compound used in sunscreens to absorb ultraviolet (UV) radiation.[1][2] It is renowned for its broad-spectrum protection, covering both UVB (290-320 nm) and UVA (320-400 nm) ranges, with absorption peaks around 310 nm and 340 nm.[1][3] A key attribute of Bemotrizinol is its exceptional photostability, meaning it does not significantly degrade upon exposure to sunlight, ensuring prolonged and reliable protection.[2][4] Furthermore, it can stabilize other less photostable UV filters, like avobenzone, making it a critical component in high-SPF, broad-spectrum sunscreen formulations.[1][4] This document outlines the principles and protocols for determining the Sun Protection Factor (SPF) of formulations containing Bemotrizinol using in vitro methods, which are crucial for research, development, and quality control, while reducing the need for human testing.[5][6]

Principle of In Vitro SPF Testing

In vitro SPF measurement is based on the assessment of UV radiation transmittance through a thin, uniform film of a sunscreen product applied to a suitable transparent substrate.[5][7] The method, guided by standards such as ISO 24443:2021 for UVA protection, utilizes UV/Vis spectrophotometry to measure the amount of UV light that passes through the product film.[8][9] The substrate, typically a roughened polymethyl methacrylate (PMMA) plate, is designed to mimic the surface of the skin.[7]